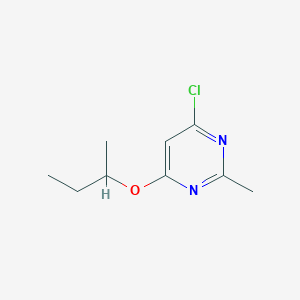
4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine” would consist of a pyrimidine ring substituted at the 4th position by a butan-2-yloxy group, at the 6th position by a chlorine atom, and at the 2nd position by a methyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine” would depend on its specific structure. For example, butan-2-yl group is chiral, meaning it has non-superimposable mirror images . This could potentially affect the compound’s physical properties, such as its boiling point and solubility, as well as its chemical reactivity .科学的研究の応用
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine as an Anticancer Drug Intermediate : The compound 4,6-Dichloro-2-methylpyrimidine is a crucial intermediate in the synthesis of dasatinib, an anticancer drug. The synthesis process involves a series of reactions starting from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride. Optimal conditions for the synthesis and chlorination steps have been thoroughly investigated to maximize yields and maintain product quality (Guo Lei-ming, 2012).
Antiviral Activity Studies
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with Antiviral Properties : Research on 6-hydroxypyrimidines substituted with various groups has led to the development of compounds with significant antiviral activities. These compounds, particularly those derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidines, have shown to inhibit the replication of herpes and retroviruses effectively. The activity against HIV-1 and HIV-2 is notably pronounced, demonstrating the potential of these compounds in antiviral therapy (A. Holý et al., 2002).
Organic Chemistry Research
Acetylenes and Pyrimidines from Alka-2,3-dienoates and Ynenitriles : In the realm of organic chemistry, ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles have been utilized to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively. These reactions, yielding 60 – 70% efficiency, demonstrate the versatility of these compounds in synthesizing pyrimidine derivatives, which hold significance in various chemical and pharmacological applications (R. R. Roberts et al., 1994).
Molecular Docking and Experimental Analysis
DFT and Molecular Docking on a Pyrimidine Derivative : A comprehensive study involving DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR was conducted on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine. This compound is a potential alpha-2-imidazoline receptor agonist with antihypertensive properties. The study provides valuable insights into the molecular structure, electronic properties, and biological activity of the compound, showcasing its potential in hypertension treatment (S. Aayisha et al., 2019).
将来の方向性
The future directions for research on “4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
4-butan-2-yloxy-6-chloro-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-4-6(2)13-9-5-8(10)11-7(3)12-9/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQNJGTUUSIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC(=NC(=N1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2855441.png)
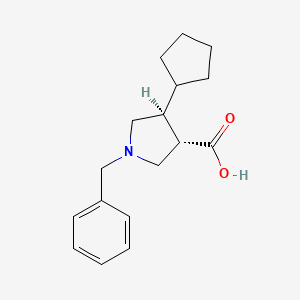
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2855443.png)
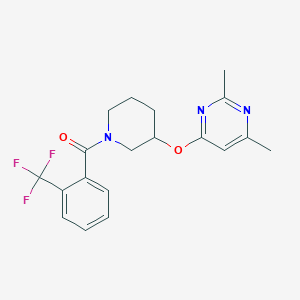

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2855451.png)
![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)
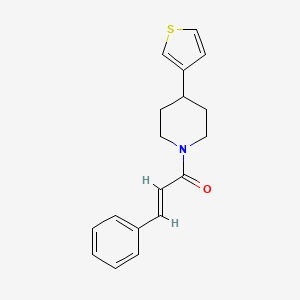
![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)
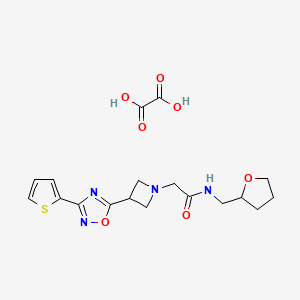
![N-(2-chloro-4-methylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2855459.png)
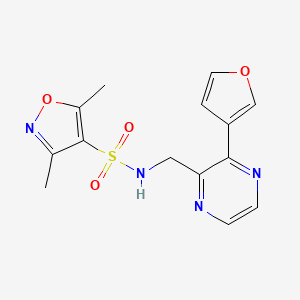
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)